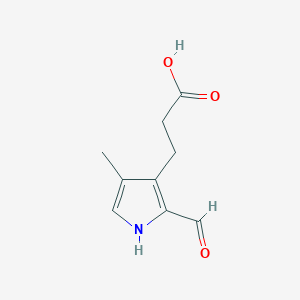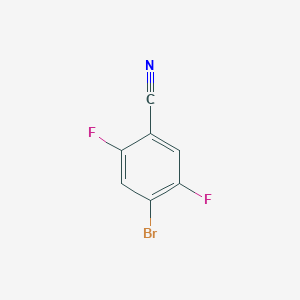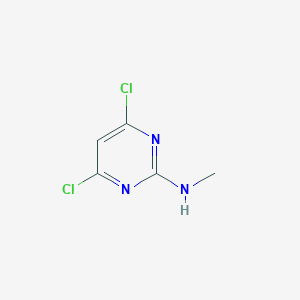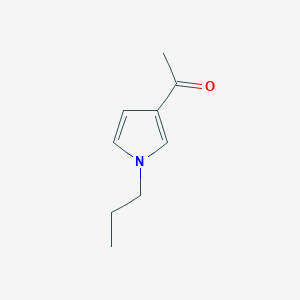
1-(1-Propyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propyl-1H-pyrrol-3-yl)ethanone, also known as 1P-ETH-LAD, is a synthetic compound that belongs to the lysergamide family. It is a potent psychedelic substance that has been gaining popularity in the scientific research community due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to changes in the activity of certain brain regions, resulting in altered perception, mood, and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone are similar to those of other lysergamide compounds. It can cause changes in perception, mood, and cognition, including altered visual and auditory perception, changes in thought patterns, and altered emotional states. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-Propyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potency. It is a highly potent compound, which means that it can produce significant effects at low doses. This makes it a useful tool for studying the effects of psychedelics on the brain and behavior. However, one of the limitations of using 1-(1-Propyl-1H-pyrrol-3-yl)ethanone is its relatively short duration of action. This can make it difficult to study the long-term effects of psychedelic experiences.
Direcciones Futuras
There are several future directions for research on 1-(1-Propyl-1H-pyrrol-3-yl)ethanone. One area of interest is its potential therapeutic applications. Some studies have suggested that psychedelics such as 1-(1-Propyl-1H-pyrrol-3-yl)ethanone may have therapeutic potential for treating mental health conditions such as depression, anxiety, and post-traumatic stress disorder. Further research is needed to investigate this potential and to develop safe and effective treatment protocols.
Another area of future research is the development of new psychedelic compounds with improved properties. Researchers are exploring new synthesis methods and modifications to existing compounds to create new substances that are more potent, longer-lasting, and have fewer side effects.
Conclusion:
1-(1-Propyl-1H-pyrrol-3-yl)ethanone is a potent psychedelic compound that has been gaining popularity in the scientific research community. Its unique properties make it a valuable tool for studying the effects of psychedelics on the brain and behavior. Although much is still unknown about its mechanism of action and potential therapeutic applications, ongoing research is shedding light on these areas and paving the way for future discoveries.
Métodos De Síntesis
The synthesis of 1-(1-Propyl-1H-pyrrol-3-yl)ethanone involves the reaction of 1-propylamine with ethyl lysergamide. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure 1-(1-Propyl-1H-pyrrol-3-yl)ethanone. The synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-(1-Propyl-1H-pyrrol-3-yl)ethanone has been used in various scientific research studies to investigate its effects on the human brain and behavior. It is commonly used in studies that aim to understand the mechanisms underlying psychedelic experiences and their potential therapeutic applications. Some studies have shown that 1-(1-Propyl-1H-pyrrol-3-yl)ethanone has similar effects to other lysergamide compounds such as LSD, but with a shorter duration of action.
Propiedades
Número CAS |
199192-13-7 |
|---|---|
Nombre del producto |
1-(1-Propyl-1H-pyrrol-3-yl)ethanone |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(1-propylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-5-10-6-4-9(7-10)8(2)11/h4,6-7H,3,5H2,1-2H3 |
Clave InChI |
ATFMBEIQFQIYDK-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=C1)C(=O)C |
SMILES canónico |
CCCN1C=CC(=C1)C(=O)C |
Sinónimos |
Ethanone, 1-(1-propyl-1H-pyrrol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



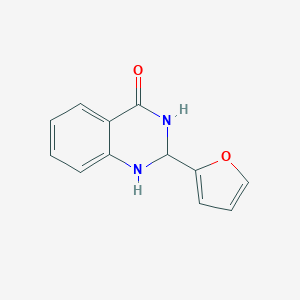
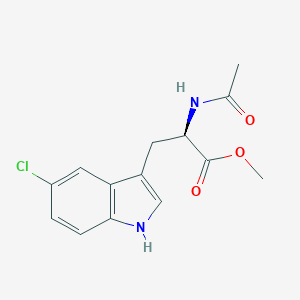
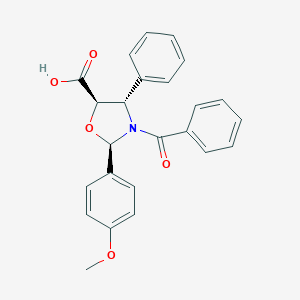
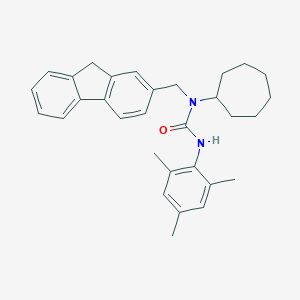
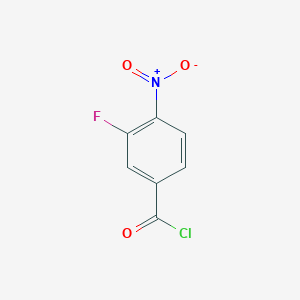
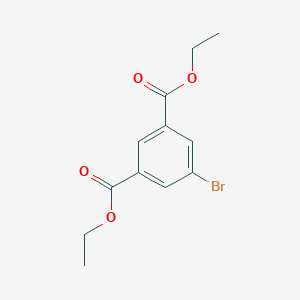
![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)
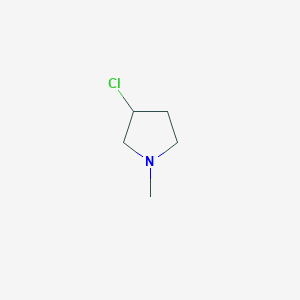
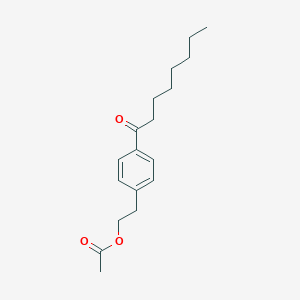
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)
